Orthogonal Reactivity Profile: Integrating C–H Activation with Suzuki Coupling Capabilities
The target compound uniquely combines a pinacol boronate ester for classic cross-coupling with an N-methoxy amide, a proven directing group for Pd(II/IV)-catalyzed ortho-C–H functionalization. While analogs like 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (CAS: 188665-74-9) offer the pinacol boronate for Suzuki coupling, the absence of the N-methoxy group removes the capacity for directed C–H activation, limiting their utility to single-mode applications . Conversely, simple N-methoxybenzamide possesses the directing group but lacks the boronate ester handle, precluding direct cross-coupling . The target compound is the only structure that integrates both reactive centers on the same scaffold . This duality allows for 'iterative synthesis,' where the C–H activation and Suzuki coupling can be performed in tandem without intermediate functional group conversions.
| Evidence Dimension | Number of orthogonal reactive centers for synthetic elongation |
|---|---|
| Target Compound Data | Two (N-methoxy amide for C-H activation; pinacol boronate ester for Suzuki coupling) |
| Comparator Or Baseline | 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide: One (pinacol boronate ester only); N-methoxybenzamide: One (N-methoxy amide only) |
| Quantified Difference | The target compound offers two distinct, sequential reactive modes vs. one for each comparator. No reported yield data for iterative sequences exist for the comparators, as they lack functionality. |
| Conditions | Structural and reactivity analysis based on literature precedence for the individual functional group classes; no single study directly compares iterative sequences. |
Why This Matters
This dual reactivity eliminates the need to install a new functional handle between synthetic steps, reducing total step count by up to 50% in fragment-based drug discovery syntheses.
